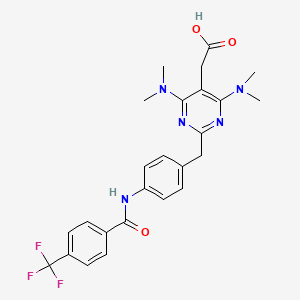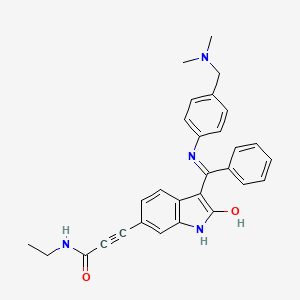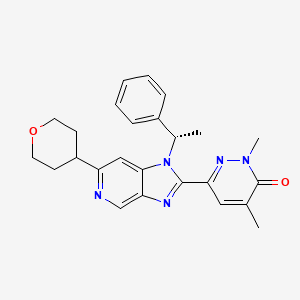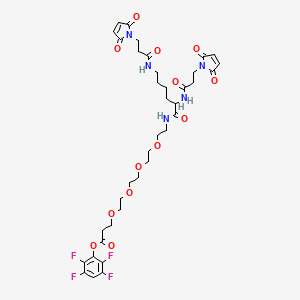
Bis-Mal-Lysine-PEG4-TFP ester
Übersicht
Beschreibung
Bis-Mal-Lysine-PEG4-TFP ester is a specialized chemical compound used primarily in bio-conjugation and drug delivery systems. It contains two maleimide groups, a lysine residue, a polyethylene glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. The maleimide groups react with thiol groups, while the TFP ester reacts with primary amine groups, making it a versatile linker in various biochemical applications .
Wirkmechanismus
Target of Action
Bis-Mal-Lysine-PEG4-TFPester primarily targets sulfhydryl groups (thiols) on proteins and peptides. These thiol groups are often found in cysteine residues, which play crucial roles in protein structure and function .
Mode of Action
The compound contains two maleimide groups, each capable of reacting with a sulfhydryl group. This reaction forms a stable thioether bond, effectively crosslinking the targeted proteins or peptides. Additionally, the TFP ester reacts with free amines, typically found in lysine residues, facilitating further conjugation .
Biochemical Pathways
By crosslinking proteins, Bis-Mal-Lysine-PEG4-TFPester can alter various biochemical pathways. For instance, it can stabilize protein complexes, inhibit protein-protein interactions, or modify enzyme activities. These changes can have downstream effects on cellular signaling, metabolism, and structural integrity .
Pharmacokinetics
The pharmacokinetics of Bis-Mal-Lysine-PEG4-TFPester are influenced by its PEG4 spacer, which enhances solubility and reduces immunogenicity. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are designed to optimize bioavailability and stability in biological systems .
Result of Action
At the molecular level, the crosslinking action of Bis-Mal-Lysine-PEG4-TFPester can lead to the stabilization of protein structures or the inhibition of specific protein functions. At the cellular level, these molecular changes can affect cell signaling pathways, potentially leading to altered cellular responses such as apoptosis, proliferation, or differentiation .
Action Environment
Environmental factors such as pH, temperature, and the presence of reducing agents can influence the efficacy and stability of Bis-Mal-Lysine-PEG4-TFPester. For example, acidic or basic conditions can affect the reactivity of the maleimide groups, while reducing agents can interfere with the formation of thioether bonds .
Vorbereitungsmethoden
The synthesis of Bis-Mal-Lysine-PEG4-TFP ester typically involves multi-step organic synthesis techniques. The polyethylene glycol (PEG) linker is often prepared through polymerization of ethylene oxide, followed by functionalization to introduce reactive end groups . The maleimide and TFP ester groups are then attached to the PEG linker through a series of chemical reactions. Industrial production methods may involve large-scale polymerization and purification processes to ensure high purity and yield .
Analyse Chemischer Reaktionen
Bis-Mal-Lysine-PEG4-TFP ester undergoes several types of chemical reactions:
Substitution Reactions: The TFP ester reacts with primary amine groups to form stable amide bonds.
Addition Reactions: The maleimide groups react with thiol groups to form thiolester bonds.
Hydrolysis: The TFP ester is less susceptible to hydrolysis compared to NHS ester, making it more stable in aqueous environments.
Common reagents used in these reactions include primary amines, thiol-containing compounds, and various solvents. The major products formed are typically stable conjugates used in bio-conjugation and drug delivery systems .
Wissenschaftliche Forschungsanwendungen
Bis-Mal-Lysine-PEG4-TFP ester has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Bis-Mal-Lysine-PEG4-TFP ester is unique due to its combination of maleimide and TFP ester groups, which provide stability and versatility in bio-conjugation applications. Similar compounds include:
Bis-MAL-Lysine-dPEG4-TFP ester: Contains a similar PEG spacer and functional groups but may differ in molecular weight and specific applications.
NHS-PEG-Maleimide: Uses NHS ester instead of TFP ester, which is more susceptible to hydrolysis.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Another commonly used crosslinker with different reactive groups.
These compounds share similar functionalities but differ in stability, reactivity, and specific applications, making this compound a unique and valuable tool in scientific research .
Eigenschaften
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45F4N5O13/c38-24-23-25(39)35(41)36(34(24)40)59-33(53)10-15-55-17-19-57-21-22-58-20-18-56-16-12-43-37(54)26(44-28(48)9-14-46-31(51)6-7-32(46)52)3-1-2-11-42-27(47)8-13-45-29(49)4-5-30(45)50/h4-7,23,26H,1-3,8-22H2,(H,42,47)(H,43,54)(H,44,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWSCJQLAMMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45F4N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701098370 | |
| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173083-46-8 | |
| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173083-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


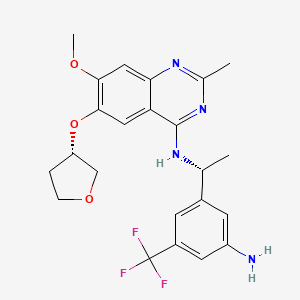



![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)


